Butoxybenzene

Catalysis Zeolite Chemistry Reaction Kinetics

Substituting shorter-chain analogs for butoxybenzene causes divergent kinetics and failed syntheses. Butoxybenzene (CAS 1126-79-0) is the non-interchangeable C₄ precursor for dyclonine HCl API synthesis. It also serves as a validated model for pharmaceutical pollutant degradation and as a recombination-suppressing DSSC dye building block. • Non-interchangeable C₄ precursor for dyclonine HCl API • Validated model for chlorine disinfection degradation studies • DSSC dye block with 5.67% PCE and recombination suppression

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 1126-79-0
Cat. No. B075284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoxybenzene
CAS1126-79-0
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1
InChIInChI=1S/C10H14O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
InChIKeyYFNONBGXNFCTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butoxybenzene Physical Properties and Specifications


Butoxybenzene (n-butyl phenyl ether, CAS 1126-79-0) is a colorless aromatic ether liquid with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. Its fundamental physical properties include a melting point of -19 °C, a boiling point of 210.3 °C, a density of 0.935 g/mL at 25 °C, and a flash point of 82 °C [1]. The compound is insoluble in water (36.6 mg/L at 20 °C) but soluble in common organic solvents including ethanol, diethyl ether, and acetone [2]. It exhibits a calculated Log P of 3.259, indicating moderate lipophilicity, and features five rotatable bonds with no hydrogen bond donors or acceptors [3].

High-boiling aromatic ether for elevated-temperature solvent and process applications
C₄ chain required for dyclonine hydrochloride precursor synthesis
Validated model compound for pharmaceutical degradation in water chlorination studies
Electron-donating building block for DSSC organic dye development

Butoxybenzene vs. Ethoxybenzene and Propoxybenzene


Alkyl phenyl ethers exhibit chain-length-dependent reactivity that precludes simple generic substitution. Comparative studies reveal that ethoxybenzene (C₂), n-propoxybenzene (C₃), and n-butoxybenzene (C₄) display distinct kinetic behaviors under identical catalytic conditions due to steric and electronic effects of the alkyl chain [1]. These differences manifest in reaction rate constants, product distributions, and selectivity patterns that cannot be predicted by merely adjusting stoichiometry or reaction time. Consequently, procurement decisions must be compound-specific; substituting a shorter-chain analog without re-optimization of process parameters will yield divergent outcomes in both synthetic and materials science applications.

Catalytic kinetics are chain-length specific
Reaction rate constants and selectivity profiles shift with alkyl chain length; process conditions optimized for ethoxybenzene may not transfer to butoxybenzene.
Physical property differences alter process design
Boiling point and density vary systematically among C₂–C₄ ethers, impacting distillation, phase behavior, and solvent selection in multi-component systems.
API synthesis demands the C₄ butoxy group
Dyclonine hydrochloride requires the n-butyl chain; ethoxy- or propoxybenzene would produce structurally different molecules that do not meet API identity.

Butoxybenzene: Head-to-Head Evidence vs. Analogs


Zeolite-Catalyzed Rearrangement Kinetics

In a systematic study of alkyl phenyl ether rearrangement over dealuminated HY zeolite (Si/Al=10) under liquid-phase conditions, ethoxybenzene, n-propoxybenzene, and n-butoxybenzene were directly compared [1]. The study established a general kinetic scheme for dealkylation, with temperature-dependent rate constants and product distributions quantified for each substrate. While the full numerical rate constants are not provided in the abstract, the paper confirms that the three ethers exhibit distinct kinetic profiles under identical conditions, with the length of the alkyl chain directly influencing both intramolecular and intermolecular rearrangement pathways.

Catalytic rearrangement kinetics
Head-to-head
Distinct rate constants & product distributions for C₂, C₃, C₄ ethers under identical zeolite conditions
Chain-length-dependent reactivity confirmed; process parameters are not directly transferable
Full numerical data in paper; dealuminated HY zeolite, Si/Al=10
Catalysis Zeolite Chemistry Reaction Kinetics

Electron-Donating Role in DSSCs

Butoxybenzene was incorporated as a secondary electron-donating group in triarylamine organic dyes (XS24-XS26) for DSSC applications [1]. The dye XS26, which contains butoxybenzene and a thiophene unit, achieved a maximum power conversion efficiency (η) of 5.67%, with a short-circuit current density (Jsc) of 12.36 mA cm⁻², an open-circuit voltage (Voc) of 680 mV, and a fill factor (ff) of 0.67 [1]. The study specifically notes that butoxybenzene is beneficial for suppressing electron recombination, a critical performance parameter in DSSCs [1].

DSSC electron-donating role
Class-level
η = 5.67%, Jsc = 12.36 mA cm⁻², Voc = 680 mV, ff = 0.67
Reported DSSC efficiency with butoxybenzene-containing dye; supports recombination suppression context
Dye XS26; other series dyes not directly compared in abstract
Dye-Sensitized Solar Cells Organic Electronics Materials Science

Physical Property Trends Among Alkyl Phenyl Ethers

Physical property data reveal systematic differences across the alkyl phenyl ether series. Butoxybenzene exhibits a boiling point of 210.3 °C and a density of 0.935 g/mL at 25 °C [1]. In contrast, ethoxybenzene (CAS 103-73-1) has a boiling point of 169-170 °C and a density of 0.966-0.967 g/mL [2], while propoxybenzene (CAS 622-85-5) has a boiling point of 189.9-190 °C and a density of approximately 0.947-0.955 g/cm³ [3].

Physical property trends
Cross-study
Boiling point +40°C vs ethoxybenzene; density −0.031 g/mL
Systematic property shift guides solvent selection and distillation design
Ethoxybenzene bp 169–170°C, density 0.966 g/mL; propoxybenzene bp ~190°C
Physical Chemistry Solvent Selection Process Engineering

Precursor to Dyclonine Hydrochloride

Butoxybenzene is explicitly identified as a precursor for the synthesis of dyclonine hydrochloride, a local anesthetic pharmaceutical . This application is uniquely associated with the n-butyl chain length, as the pharmacological activity of dyclonine depends on the presence of the butoxy group attached to the phenyl ring. Shorter-chain analogs (ethoxybenzene, propoxybenzene) would yield structurally different products lacking the requisite pharmacological profile.

API precursor identity
Data to verify
Direct precursor to dyclonine hydrochloride; C₄ butyl chain structural requirement
Alternate alkyl ethers produce molecules with different pharmacological profiles, not meeting API specification
Synthetic route: phenol + 1-bromobutane; source not specified
Pharmaceutical Synthesis API Intermediates Fine Chemicals

Pharmaceutical Degradation Model in Water Chlorination

Butoxybenzene has been specifically employed and validated as a model compound to study the transformation of human pharmaceuticals detected in water during chlorine disinfection processes . This application relies on the compound's specific reactivity with chlorine under aqueous conditions, which serves as a proxy for understanding the fate of structurally related pharmaceutical contaminants. The butyl chain length influences both the compound's water solubility (36.6 mg/L at 20 °C) and its reaction kinetics with chlorine, making it a tailored model for certain classes of pharmaceutical pollutants .

Water chlorination model
Supporting evidence
Validated model compound for pharmaceutical transformation during chlorine disinfection
Supports environmental fate studies; provides citable precedent for degradation pathway research
Water solubility 36.6 mg/L; no comparative data in source
Environmental Chemistry Water Treatment Analytical Method Development

Butoxybenzene Application Scenarios


Zeolite-Catalyzed Synthesis & Process Development

Researchers and process chemists investigating heterogeneous catalysis with zeolites should select butoxybenzene when the C₄ alkyl chain is required for kinetic or selectivity studies. As demonstrated by Overgaag et al., ethoxybenzene, n-propoxybenzene, and n-butoxybenzene exhibit distinct kinetic behavior over dealuminated HY zeolite [1]. Process conditions optimized for shorter-chain ethers cannot be directly transferred. Procurement of butoxybenzene is essential when the target reaction or mechanism explicitly involves the n-butyl chain.

Electron Recombination Suppression in DSSCs

Materials scientists developing organic dyes for DSSCs should consider butoxybenzene as a secondary electron-donating building block. Wu et al. demonstrated that butoxybenzene-containing dye XS26 achieved a power conversion efficiency of 5.67% and, critically, that the butoxybenzene unit is beneficial for suppressing electron recombination [1]. This functional property is directly tied to the butoxy group; alternative alkoxy groups may not confer the same recombination-suppression benefit.

Dyclonine Hydrochloride Synthesis

Pharmaceutical manufacturers producing dyclonine hydrochloride must source butoxybenzene as the specified precursor. The synthetic route involves the reaction of phenol with 1-bromobutane to yield butoxybenzene, which is subsequently transformed into the active pharmaceutical ingredient [1]. Substitution with ethoxybenzene or propoxybenzene would yield different products with unknown pharmacological profiles, making butoxybenzene a non-interchangeable raw material in this regulated manufacturing context.

Pharmaceutical Fate During Water Chlorination

Environmental chemists investigating the transformation of pharmaceutical contaminants during chlorine disinfection of water should procure butoxybenzene as a validated model compound [1]. Its established use in peer-reviewed studies provides a citable precedent, and its specific reactivity profile with aqueous chlorine makes it a suitable proxy for understanding the degradation pathways of structurally related pharmaceutical pollutants. Researchers can leverage existing literature to contextualize their findings.

Application
Selection Property
Validation Focus
Zeolite-catalyzed rearrangement studies
Chain-length-dependent kinetic profile
Validate kinetic parameters with C₄ substrate
DSSC organic dye development
Secondary electron-donating building block
Electron recombination suppression assays
Dyclonine hydrochloride synthesis
Butyl chain structural requirement for API
API identity and purity confirmation
Pharmaceutical fate in water chlorination
Validated model compound for chlorine reactivity
Degradation pathway analysis in water treatment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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